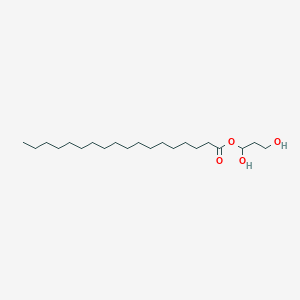

1,3-Dihydroxypropyl stearate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

1,3-Dihydroxypropyl stearate can be synthesized through several methods:

Glycerolysis Reaction: This is the most common industrial method, where triglycerides (from either vegetable or animal fats) react with glycerol in the presence of a catalyst.

Direct Esterification: This involves the direct esterification of stearic acid with glycerol under acidic conditions.

Enzymatic Synthesis: Using lipase as a catalyst, this method allows for the esterification of stearic acid with glycerol at lower temperatures, which can be more energy-efficient and environmentally friendly.

Chemical Reactions Analysis

1,3-Dihydroxypropyl stearate undergoes various chemical reactions:

Oxidation: It can be oxidized to form stearic acid and glycerol.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into stearic acid and glycerol.

Esterification: It can react with other fatty acids to form different monoglycerides.

Scientific Research Applications

1,3-Dihydroxypropyl stearate has a wide range of applications in scientific research:

Chemistry: It is used as an emulsifier and stabilizer in various chemical formulations.

Biology: It is used in the preparation of lipid-based drug delivery systems.

Medicine: It is used as a controlled-release agent in pharmaceuticals.

Industry: It is used as an antistatic and antifogging agent in plastics.

Mechanism of Action

The mechanism of action of 1,3-Dihydroxypropyl stearate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in various formulations . In biological systems, it can enhance the bioavailability of lipid-soluble drugs by forming micelles that facilitate drug absorption .

Comparison with Similar Compounds

1,3-Dihydroxypropyl stearate is similar to other monoglycerides such as:

1,2-Dihydroxypropyl stearate: Another isomer of glyceryl monostearate with similar emulsifying properties.

Glyceryl monolaurate: A monoglyceride with a shorter fatty acid chain, used for its antimicrobial properties.

Glyceryl monooleate: A monoglyceride with an unsaturated fatty acid chain, used as an emulsifier and surfactant.

This compound is unique due to its balance of hydrophilic and hydrophobic properties, making it highly effective as an emulsifier and stabilizer in a wide range of applications .

Properties

Molecular Formula |

C21H42O4 |

|---|---|

Molecular Weight |

358.6 g/mol |

IUPAC Name |

1,3-dihydroxypropyl octadecanoate |

InChI |

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)25-21(24)18-19-22/h21-22,24H,2-19H2,1H3 |

InChI Key |

WUMIUYUMTVOKEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(CCO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aS,7S,8R,8aS)-7,8-dihydroxy-2,2-dimethyl-6,7,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]oxepin-4-one](/img/structure/B13823525.png)

![(4R,5S,6S)-3-[(3S,5S)-5-[(2R)-2-[[2-(diaminomethylideneamino)acetyl]amino]pyrrolidine-1-carbonyl]-1-methylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13823528.png)

![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)

![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol](/img/structure/B13823582.png)

![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)

![9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13823587.png)

![[(1S,4S,12S,13R,16S,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate](/img/structure/B13823588.png)